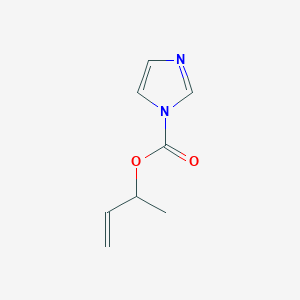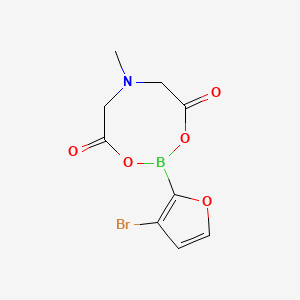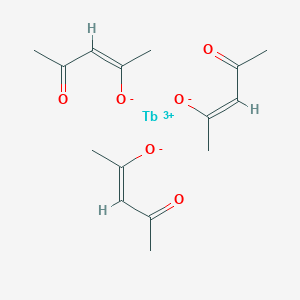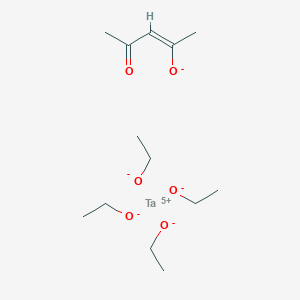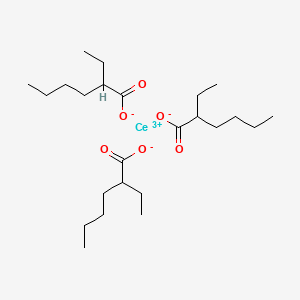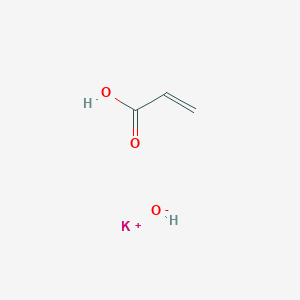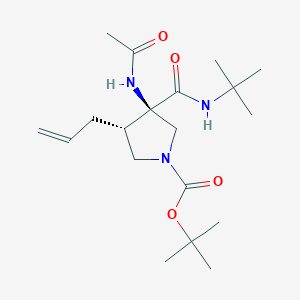
4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzonitrile
Übersicht
Beschreibung
4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzonitrile is a useful research compound. Its molecular formula is C28H18N2 and its molecular weight is 382.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Polyamide Synthesis : Aromatic polyamides synthesized from compounds like 4,4′-(1,5-naphthalenedioxy)dibenzoic acid have inherent viscosities suitable for various applications due to their excellent properties (Hsiao & Chu, 1997).
Photochemical Reactions : Research indicates that 4-halobenzonitriles react with 1,1-diphenylethene to form adducts in methanol, hinting at a photochemical electron-transfer mechanism (Mangion & Arnold, 1999).
Polymer Applications : Synthesis of polymers with compounds like 4-tert-butylcatechol leads to materials with useful thermal stability, suited for applications in transparent, flexible, and tough films (Hsiao, Yang, & Chen, 2000).
Optoelectronic and Photonic Properties : Certain benzonitrile derivatives exhibit promising properties for electronic and optoelectronic devices due to their sensitivity to solvents (Sıdır et al., 2021).
Fluorescence in Solution and Electrochemistry : Some compounds like Dibenzotetraphenylperiflanthene show high fluorescence in solution, reversible electrochemistry, and electrogenerated chemiluminescence, suggesting applications in various scientific fields (Debad et al., 1996).
Detection of Explosives and Antibiotics : A luminescent metal–organic framework based on a dicarboxyl-substituted tetraphenylethene ligand can efficiently detect nitro-containing explosives and antibiotics in aqueous media, highlighting its application in security and pharmaceutical analysis (Liu et al., 2018).
Electrochromic Applications : Polymers containing bithiophenes derivatives and 4-cyanotriphenylamine units demonstrate good electrochromic properties, making them suitable for electrochromic devices (Yang et al., 2014).
Explosives Detection : Hyperbranched poly(tetraphenylethene) is effective as a fluorescent chemosensor for explosives detection due to its high thermal stability and aggregation-induced emission (Hu et al., 2012).
Thermally Activated Delayed Fluorescence : The compound PyDCN is used as an acceptor in thermally activated delayed fluorescence materials, which are crucial for the development of blue and yellow TADF materials and All-TADF White OLEDs (Li et al., 2021).
Eigenschaften
IUPAC Name |
4-[(E)-2-(4-cyanophenyl)-1,2-diphenylethenyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18N2/c29-19-21-11-15-25(16-12-21)27(23-7-3-1-4-8-23)28(24-9-5-2-6-10-24)26-17-13-22(20-30)14-18-26/h1-18H/b28-27+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMVEKBIIOGHRB-BYYHNAKLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C#N)C4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)C#N)/C4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


